5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-18-9-7-15(21)13-16(18)20(26)22-11-12-24-19(25)10-8-17(23-24)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZMHBXNXNTYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with several substituents: a chloro group, a methoxy group, and a pyridazinone moiety. The unique combination of these functional groups suggests diverse biological activities, particularly in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that compounds similar to 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide exhibit varying degrees of antimicrobial activity. For instance, several derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 50 |
| Compound B | Antifungal | 25 |
| 5-chloro-2-methoxy-N-(...) | TBD | TBD |
2. Cytotoxicity
Studies have highlighted the cytotoxic effects of similar compounds on various cancer cell lines. For example, some pyridazine derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 5-chloro-2-methoxy-N-(...) | TBD |
| A549 (Lung Cancer) | Compound C | TBD |
| HepG2 (Liver Cancer) | Compound D | TBD |
Structure-Activity Relationship (SAR)
The structural features of 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide play a crucial role in its biological activity. The presence of electron-donating groups such as methoxy has been associated with increased activity against specific targets .
Key Findings:
- Chloro Group : Enhances reactivity and binding affinity.
- Methoxy Group : Increases lipophilicity, aiding in cellular penetration.
- Pyridazinone Moiety : Contributes to the compound's interaction with biological targets.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide with various receptors. These studies reveal specific amino acid residues involved in receptor activation, providing insights into its pharmacological profile .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that pyridazine derivatives exhibit significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as anticancer agents .
- Antifungal Properties : Research on halogenated pyridazine derivatives showed promising antifungal activity against plant pathogens, indicating their potential use in agricultural applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological or synthetic distinctions:
Key Findings:
Role of the Pyridazine Moiety : The 6-oxo-3-phenylpyridazine group in the target compound distinguishes it from simpler analogs like 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide. This heterocyclic system may enhance binding to enzymes or receptors through π-π stacking or hydrogen bonding, as seen in pyridazine-containing kinase inhibitors .
Sulfamoyl vs. Pyridazine Substituents : The sulfamoylphenyl analog (16673-34-0) exhibits NLRP3 inflammasome inhibition, suggesting that electron-withdrawing groups (e.g., sulfonamide) enhance anti-inflammatory activity. In contrast, the pyridazine analog’s bioactivity remains underexplored but may target divergent pathways .
Synthetic Flexibility : Derivatives like Rip-B and sulfonyl chloride 23 highlight the versatility of modifying the ethyl linker or benzamide substituents to tune solubility, stability, or target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
